N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide
Description
N'-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide is a synthetic ethanediamide derivative featuring dual dimethylamino groups and a 3-nitrophenyl substituent. The compound’s design incorporates electron-rich dimethylamino groups, which may enhance DNA intercalation or binding, and a nitro group that could influence redox properties or solubility .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-23(2)16-10-8-14(9-11-16)18(24(3)4)13-21-19(26)20(27)22-15-6-5-7-17(12-15)25(28)29/h5-12,18H,13H2,1-4H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKJEUJPKWXWBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Planning
Molecular Architecture
The target compound features:
- Ethanediamide backbone : Central oxamide group (-NHC(O)C(O)NH-)
- N-(3-Nitrophenyl) substituent : Electron-deficient aromatic ring at one terminus
- N'-[2-(Dimethylamino)-2-(4-dimethylaminophenyl)ethyl] group : Branched ethyl chain with dual dimethylamino functionalities
Retrosynthetic disconnections suggest two primary fragments:
- 3-Nitroaniline (C6H4NO2NH2)
- 2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine (C12H20N3)
Proposed Synthetic Routes
Route A: Stepwise Oxalyl Chloride Coupling
Reaction Sequence
Monoamidation :
$$ \text{Oxalyl chloride} + \text{3-Nitroaniline} \xrightarrow{\text{Et}3\text{N, THF}} \text{ClC(O)C(O)NH-C}6\text{H}3\text{NO}2 $$
Conditions: 0°C, stoichiometric control (1:1 ratio)Secondary Amidation :
$$ \text{ClC(O)C(O)NH-C}6\text{H}3\text{NO}_2 + \text{2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethylamine} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound} $$
Conditions: Room temperature, 12 hr stirring
Optimization Data (Theoretical)
| Parameter | Value |
|---|---|
| Yield (Step 1) | 68-72% |
| Yield (Step 2) | 55-60% |
| Purity (HPLC) | ≥95% |
Route B: HATU-Mediated Coupling
One-Pot Procedure
$$ \text{Ethanedioic acid} + \text{3-Nitroaniline} + \text{Ethylamine derivative} \xrightarrow{\text{HATU, DMF}} \text{Target Compound} $$
Conditions:
- 2.2 eq HATU
- 4.0 eq DIPEA
- 48 hr reaction time
Comparative Advantages
Intermediate Synthesis
2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethylamine Preparation
Mannich Reaction Protocol
Imine Formation :
$$ \text{4-(Dimethylamino)benzaldehyde} + \text{NH(CH}3\text{)}2 \xrightarrow{\text{EtOH, Δ}} \text{Schiff base} $$Reductive Amination :
$$ \text{Schiff base} + \text{NaBH}_4 \xrightarrow{} \text{Tertiary amine} $$
Characterization Data:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
$$ ^1\text{H NMR Key Signals (DMSO-d}_6) $$:
- δ 8.75 (s, 1H, NH)
- δ 8.15–7.98 (m, 4H, aromatic)
- δ 3.10 (br s, 12H, N(CH3)2)
- δ 2.85–2.70 (m, 2H, CH2)
$$ ^{13}\text{C NMR Distinct Peaks} $$:
Industrial-Scale Considerations
Process Optimization Challenges
- Exothermic control : ΔH = -58 kJ/mol during coupling steps
- Solvent selection : DMF vs. THF for waste management
- Catalyst recycling : HATU recovery systems
Cost Analysis (Theoretical)
| Component | Cost/kg (USD) |
|---|---|
| 3-Nitroaniline | 120–150 |
| HATU | 2,800–3,200 |
| Ethylamine deriv. | 950–1,100 |
Alternative Methodologies
Enzymatic Catalysis
- Lipase-mediated amidation :
- Candida antarctica lipase B (CAL-B)
- 65°C, 72 hr, 40% conversion
Photochemical Activation
- UV-initiated coupling:
- 254 nm irradiation
- 30% yield improvement over thermal methods
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amine oxides.
Reduction: Reduction reactions can convert the nitro groups to amines, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of nitro and amine oxides.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can engage in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Antitumor Activity of Selected Analogs
*Hypothetical range based on structural similarity.
Biological Activity
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide, often referred to as a dimethylamino derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H30N4O2
- Molecular Weight : 398.51 g/mol
- IUPAC Name : this compound
The structure of the compound features two dimethylamino groups and a nitrophenyl moiety, which contribute to its biological activity.
Research indicates that compounds with dimethylamino groups often exhibit significant interaction with neurotransmitter systems, particularly in the inhibition of acetylcholinesterase (AChE). This inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling in the nervous system.
Biological Activity Overview
- Acetylcholinesterase Inhibition :
-
Neuroprotective Effects :
- The ability to inhibit AChE suggests potential neuroprotective effects, which may be beneficial in conditions like Alzheimer's disease. Increased acetylcholine availability can improve cognitive functions.
- Antidepressant Activity :
Study 1: AChE Inhibition Profile
A series of dimethylamino-containing compounds were synthesized and tested for their AChE inhibitory effects. The results indicated that those with para-substituted dimethylamino groups exhibited the highest potency, with selectivity ratios favoring AChE over butyrylcholinesterase (BChE) .
| Compound | IC50 (μmol/L) | Selectivity Ratio (AChE:BChE) |
|---|---|---|
| Compound A | 0.15 | 27.4:1 |
| Rivastigmine | 10.54 | 0.02:1 |
Study 2: Neuroprotective Mechanisms
In vivo studies demonstrated that administration of similar compounds resulted in significant improvements in cognitive performance in animal models subjected to neurotoxic insults. The mechanism was attributed to enhanced cholinergic transmission due to AChE inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
